1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
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Overview
Description
1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a complex organic compound that features a benzodiazole ring fused with a propanol group
Preparation Methods
The synthesis of 1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow microreactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the benzodiazole ring, altering the compound’s properties.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action for 1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL include:
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares structural similarities and is used in similar applications.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
The uniqueness of 1-{1-[(2,6-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Cl2N2O |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-16(22)17-20-14-8-3-4-9-15(14)21(17)10-11-12(18)6-5-7-13(11)19/h3-9,16,22H,2,10H2,1H3 |
InChI Key |
IEIQOLXJXCSCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
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